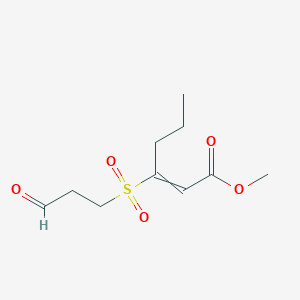![molecular formula C14H26O2 B14191875 Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- CAS No. 853260-62-5](/img/structure/B14191875.png)
Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-: is a complex organic compound characterized by a bicyclic structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The bicyclo[2.2.2]octane core is a common motif in organic chemistry, often used in the synthesis of various bioactive molecules and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- typically involves multiple steps, starting from simpler bicyclic precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the dimethanol and isopropyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-: undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dimethanol groups into corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a scaffold for drug design.
Industry: It is used in the production of advanced materials, such as polymers and resins
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Bicyclo[2.2.2]octane-1,4-diol
- Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
- Bicyclo[2.2.2]octane-2-carboxylic acid
Uniqueness
Compared to these similar compounds, Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- is unique due to its specific functional groups and three-dimensional structure. These features confer distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
853260-62-5 |
|---|---|
Fórmula molecular |
C14H26O2 |
Peso molecular |
226.35 g/mol |
Nombre IUPAC |
[3-(hydroxymethyl)-1-methyl-4-propan-2-yl-2-bicyclo[2.2.2]octanyl]methanol |
InChI |
InChI=1S/C14H26O2/c1-10(2)14-6-4-13(3,5-7-14)11(8-15)12(14)9-16/h10-12,15-16H,4-9H2,1-3H3 |
Clave InChI |
KHQWFOUFHWJQNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C12CCC(CC1)(C(C2CO)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)


![[1-(Diphenylphosphoryl)propyl]propanedinitrile](/img/structure/B14191823.png)
![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)

![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)
![N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine](/img/structure/B14191849.png)



![3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14191868.png)
![5-[(Bicyclo[2.2.1]heptan-2-yl)amino]pentane-1-sulfonic acid](/img/structure/B14191880.png)
